molecular formula C24H27NO3 B11381868 N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B11381868
M. Wt: 377.5 g/mol
InChI Key: HWZCJSIYOMXIQQ-UHFFFAOYSA-N
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Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE
  • N-[(4-METHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE

Uniqueness

N-[(4-TERT-BUTYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C24H27NO3/c1-24(2,3)20-11-7-18(8-12-20)16-25(17-22-6-5-15-28-22)23(26)19-9-13-21(27-4)14-10-19/h5-15H,16-17H2,1-4H3

InChI Key

HWZCJSIYOMXIQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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